1-(4-Bromophenyl)-3-{1-[4-(propan-2-yl)phenyl]propyl}urea
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Overview
Description
1-(4-Bromophenyl)-3-{1-[4-(propan-2-yl)phenyl]propyl}urea is an organic compound that belongs to the class of ureas It is characterized by the presence of a bromophenyl group and a propylphenyl group attached to a urea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Bromophenyl)-3-{1-[4-(propan-2-yl)phenyl]propyl}urea typically involves the following steps:
Bromination: The starting material, 4-bromophenylamine, is synthesized by brominating aniline using bromine in the presence of a catalyst.
Urea Formation: The brominated amine is then reacted with an isocyanate derivative of 1-[4-(propan-2-yl)phenyl]propylamine to form the desired urea compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common techniques include continuous flow reactors and automated synthesis systems to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-(4-Bromophenyl)-3-{1-[4-(propan-2-yl)phenyl]propyl}urea undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its functional groups and overall structure.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can lead to different functionalized compounds.
Scientific Research Applications
1-(4-Bromophenyl)-3-{1-[4-(propan-2-yl)phenyl]propyl}urea has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacological agent, particularly in the development of drugs targeting specific receptors or enzymes.
Materials Science: The compound is studied for its potential use in the synthesis of advanced materials, such as polymers and nanomaterials.
Biological Studies: Researchers explore its effects on biological systems, including its interactions with proteins and cellular pathways.
Mechanism of Action
The mechanism of action of 1-(4-Bromophenyl)-3-{1-[4-(propan-2-yl)phenyl]propyl}urea involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-Bromophenyl)-2-phenyl-2-propen-1-one
- 1-(4-Bromophenyl)-3-phenyl-2-propen-1-one
- 1-((4-bromophenyl)thio)propan-2-one
Uniqueness
1-(4-Bromophenyl)-3-{1-[4-(propan-2-yl)phenyl]propyl}urea is unique due to its specific structural features, such as the combination of bromophenyl and propylphenyl groups attached to a urea moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
Molecular Formula |
C19H23BrN2O |
---|---|
Molecular Weight |
375.3 g/mol |
IUPAC Name |
1-(4-bromophenyl)-3-[1-(4-propan-2-ylphenyl)propyl]urea |
InChI |
InChI=1S/C19H23BrN2O/c1-4-18(15-7-5-14(6-8-15)13(2)3)22-19(23)21-17-11-9-16(20)10-12-17/h5-13,18H,4H2,1-3H3,(H2,21,22,23) |
InChI Key |
ADMJETKQAICMSQ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C1=CC=C(C=C1)C(C)C)NC(=O)NC2=CC=C(C=C2)Br |
Origin of Product |
United States |
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